molecular formula C5H11NO2 B136968 L-Valine-d8 CAS No. 35045-72-8

L-Valine-d8

Cat. No. B136968
CAS RN: 35045-72-8
M. Wt: 125.2 g/mol
InChI Key: KZSNJWFQEVHDMF-AYWPRJOCSA-N
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Description

L-Valine is an essential amino acid with the chemical formula (CH₃)₂CHCH(NH₂)COOH, which plays a crucial role in various biological processes. It is one of the branched-chain amino acids (BCAAs) that are important in maintaining muscle tissue and supporting muscle metabolism . The studies provided explore various aspects of L-Valine, including its behavior in gas phase, solution, and crystalline form, as well as its role in the biosynthesis of penicillin.

Synthesis Analysis

The synthesis of L-Valine and its derivatives is a topic of interest due to its biological significance. One study describes the synthesis of poly-L-valine in a block copolymer form, which was achieved using resin support and N-carboxyanhydrides to avoid contamination by unreacted monomers . Another study involves the synthesis of L-Valine crystals using the reduction of solubility method in silica gel under suitable pH conditions . Additionally, L-Valine is a constituent in the formation of delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine, the first free intermediate in penicillin biosynthesis, catalyzed by a multifunctional peptide synthetase .

Molecular Structure Analysis

The molecular structure of L-Valine has been characterized using various techniques. Single crystal X-ray diffraction was used to determine the lattice parameters of L-Valine crystals, revealing their monoclinic space group and dimensions . Furthermore, the molecular aggregation and crystal packing of L-Valine in complexes with other amino acids have been studied, showing distinct hydrophilic and hydrophobic layers and pseudo-inversion or pseudo-glide plane relationships between the D- and L-amino acids .

Chemical Reactions Analysis

L-Valine undergoes various chemical reactions, including dissociative electron attachment (DEA) in the gas phase, which has been studied using mass spectrometric detection and ab initio calculations . The study reveals the formation of several fragment ions and the role of rearrangements in the DEA process. The conformational behavior of L-Valine in aqueous solutions under different pH conditions has also been analyzed using vibrational spectroscopies and quantum chemical calculations, providing insights into the interactions between L-Valine and water molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of L-Valine have been explored through various analytical techniques. Fourier transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and scanning electron microscopy (SEM) have been employed to study the grown L-Valine crystals, providing information on their stability and morphology . The conformational preferences of L-Valine in solution have been investigated using optical rotatory dispersion and circular dichroism, revealing the presence of alpha-helical and beta-structures in polymers containing L-Valine .

Scientific Research Applications

Metabolic Engineering and Microbial Production

  • Strain Development for L-Valine Production : Corynebacterium glutamicum and Escherichia coli have been engineered to enhance L-valine production. This advancement is crucial for its application in food and pharmaceutical industries, as well as in animal feed additives (Sheremetieva et al., 2022); (Hao et al., 2022).

  • Improving L-Valine Yield : Strategies like genome shuffling, high-throughput screening, and specific gene modifications have been employed to increase L-valine yield in bacterial strains (Huang et al., 2018).

Pharmaceutical and Biotechnological Applications

  • Use in Antibiotic Production : L-Valine serves as a precursor in the biosynthesis of actinomycin D, an antibiotic, indicating its importance in pharmaceutical manufacturing (Walker et al., 1972).

  • Cell Culture and Biomedical Research : L-Valine, particularly its D-enantiomer, has been used to inhibit fibroblast growth in cell cultures, allowing the selective proliferation of other cell types. This application is crucial in tissue engineering and cellular studies (Gilbert & Migeon, 1975).

Nutritional and Health Implications

  • Impact on Animal Health and Nutrition : Studies have shown that L-valine supplementation in animal diets can influence various health aspects such as immune function, antioxidant enzyme activity, and overall growth (Azzam et al., 2015).

  • Neurological Effects : Research indicates that high concentrations of L-valine can affect neuronal function and oxidative stress levels, suggesting implications for neurological health and diseases (Caioli et al., 2016).

Future Prospects and Research

  • Advancements in Biosynthesis and Regulation : Ongoing research is focused on understanding the intricate biosynthetic pathways and regulatory mechanisms of L-valine to further enhance its production and applications (Zhang Wei-guo, 2010).

  • Emerging Technologies : Emerging technologies in strain and bioprocess engineering show potential in advancing the production and application of L-valine (Gao et al., 2021).

Safety And Hazards

L-Valine-d8 may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, contact may cause eye irritation, and may be harmful if swallowed . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

L-Valine-d8 is intended for use as an internal standard for the quantification of L-valine by GC- or LC-MS . It has a wide field of application and therefore, its properties are being investigated . It is expected that the production of amino acids can yield revenue of US$ 25.6 billion by 2022 .

properties

IUPAC Name

(2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1D3,2D3,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSNJWFQEVHDMF-AYWPRJOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479090
Record name L-Valine-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Valine-d8

CAS RN

35045-72-8
Record name L-Valine-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
L Sun, H Jiao, B Gao, Q Yuanzi… - Journal of separation …, 2015 - Wiley Online Library
l‐Valine, l‐leucine, l‐isoleucine, l‐phenylalanine, and l‐tyrosine are important proposed biomarkers for the early detection and diagnosis of type 2 diabetes. A simple and selective …
JH Da Silva, JA Lima, PTC Freire… - Journal of Physics …, 2009 - iopscience.iop.org
… Comparison of the INS spectra of L-valine and L-valined8 is a powerful tool … L-valine-d8 is presented in figure 2(a). Clearly the intense band at ∼480 cm −1 in the spectra of L-valine-d8 (…
Number of citations: 13 iopscience.iop.org
GE Rowe, J Perreault - bioRxiv, 2023 - biorxiv.org
… subtilis ∆trpC2 iso-branched, anteiso-branched, iC15 and normal fatty acids in a total of nine sporulation medium cultures supplemented with L-valine-d8, L-valine-d8 and D,L…
Number of citations: 2 www.biorxiv.org
G Norin - 2018 - diva-portal.org
Trimethylamine-n-oxide (TMAO) is a metabolite found in plasma/serum in humans. Elevated levels of TMAO have been associated with several types of heart disease. It’s therefore of …
Number of citations: 0 www.diva-portal.org
Y Suzuki, Y Sakagami, M Ojika - The Journal of Antibiotics, 2003 - jstage.jst.go.jp
… Since we could not conclude that either D- or L-valine-d8 was really incorporated into 1 in the feeding experiment described above, we carried out the next experiment. The …
Number of citations: 9 www.jstage.jst.go.jp
MR Iyer, R Cinar, NJ Coffey… - Journal of Labelled …, 2017 - Wiley Online Library
JD5037 (1) is a potent and selective, peripherally acting inverse agonist of the cannabinoid (CB 1 R) receptor. Peripheral CB 1 receptor antagonists/inverse agonists have great …
PTC Freire, JEM Pereira, HN Bordallo - Neutron Scattering, 2016 - books.google.com
… and deuterated L-valine (L-valine-d8) shows differences that can be understood as follows. At first, an intense band at 480 cm-1 in the spectrum of L-valine-d8 points to the accuracy of …
Number of citations: 9 books.google.com
KC Lee, TA Cross - Biophysical journal, 1994 - cell.com
… shows the L-valine-d8 dry crystalline 2H NMR powder pattern spectrum. The outer splitting can beassigned to Ca and C deuterons. Because of the relatively rigid structure forthese …
Number of citations: 50 www.cell.com
S Chevolleau, C Jacques, C Canlet, J Tulliez… - … of Chromatography A, 2007 - Elsevier
… AA-VAL or AA-VALd8 were prepared by dissolving 85 mg (0.29 mol/L) of l-valine or l-valine d8, respectively, in 2.5 mL of H 2 O and adding 50 mg (0.28 mol/L) of acrylamide in presence …
Number of citations: 64 www.sciencedirect.com
CX Du, Z Huang - RSC advances, 2019 - pubs.rsc.org
… In natural human tears, isotope-labeled AAs (L-valine-d8 and L-cysteine-d3) were not determined. We made a comparison for the mass response of spiked AAs between water and tear …
Number of citations: 4 pubs.rsc.org

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